2-([(Tert-butoxy)carbonyl]amino)-4-fluorobutanoic acid
Description
2-([(tert-Butoxy)carbonyl]amino)-4-fluorobutanoic acid (CAS: 1505260-39-8) is a fluorinated amino acid derivative bearing a tert-butoxycarbonyl (Boc) protecting group on the α-amino functionality. This compound is widely utilized in peptide synthesis and medicinal chemistry due to the Boc group’s stability under basic conditions and its ease of removal under acidic conditions . With a molecular formula of C₉H₁₅FNO₄ (theoretical molecular weight: 235.22 g/mol), it is commercially available from two suppliers, reflecting its niche but critical role in organic synthesis .
Properties
IUPAC Name |
4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16FNO4/c1-9(2,3)15-8(14)11-6(4-5-10)7(12)13/h6H,4-5H2,1-3H3,(H,11,14)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJQOIJDTJMPEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCF)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-([(Tert-butoxy)carbonyl]amino)-4-fluorobutanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved by reacting the amino acid derivative with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions may vary, but common methods include:
- Stirring the mixture of the amine and di-tert-butyl dicarbonate in water at ambient temperature.
- Heating the mixture in tetrahydrofuran at 40°C.
- Using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Chemical Reactions Analysis
2-([(Tert-butoxy)carbonyl]amino)-4-fluorobutanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed using strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the functional groups present.
Scientific Research Applications
Chemistry
- Building Block in Organic Synthesis : The compound is utilized as a fundamental building block in the synthesis of more complex molecules, particularly in peptide synthesis. The Boc protecting group allows for selective reactions without interfering with other functional groups .
Biology
- Biochemical Pathways : Research has focused on its role in various biochemical pathways and interactions with enzymes. The presence of the fluorine atom may enhance its reactivity and influence its binding affinity to biological targets .
Medicine
- Therapeutic Applications : The compound is being investigated for potential therapeutic applications, including its use as a precursor in drug development. Its structural characteristics make it a candidate for further development into pharmaceuticals targeting specific diseases .
Case Studies and Applications
- Peptide Synthesis : The compound serves as a building block in peptide synthesis where the Boc protecting group allows for selective reactions without interfering with other functional groups.
- Enzyme Inhibition Studies : Derivatives of this compound have been shown to act as inhibitors for certain enzymes involved in metabolic pathways, suggesting potential therapeutic applications .
- Drug Development : The unique structural features make it a candidate for further development into pharmaceuticals targeting specific diseases .
Mechanism of Action
The mechanism of action of 2-([(Tert-butoxy)carbonyl]amino)-4-fluorobutanoic acid involves the cleavage of the Boc protecting group under acidic conditions. The protonation of the carbonyl oxygen facilitates the formation of a carbocation, which is stabilized by resonance. This leads to the elimination of the tert-butyl group and the formation of the free amine . The free amine can then participate in further chemical reactions, such as peptide bond formation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-([(tert-butoxy)carbonyl]amino)-4-fluorobutanoic acid can be contextualized by comparing it to related Boc-protected amino acids with varying substituents. Below is a detailed analysis supported by data (Table 1) and research findings.
Table 1: Comparative Analysis of Boc-Protected Amino Acid Derivatives
Key Comparative Insights
Fluorination Impact :
- The 4-fluoro substituent in the target compound balances moderate lipophilicity and solubility, making it suitable for peptide coupling without excessive hydrophobicity . In contrast, the 4,4-difluoro and 4,4,4-trifluoro analogs exhibit higher metabolic stability due to fluorine’s electronegativity and C-F bond strength but suffer from reduced aqueous solubility, limiting their utility in aqueous-phase reactions .
Electronic Effects: The 4-cyano derivative (CAS: 1130803-54-1) introduces a strong electron-withdrawing group, which may lower the pKa of the carboxylic acid, enhancing reactivity in amide bond formation. This property is leveraged in enzyme inhibitor design .
However, its larger size may hinder crystallinity, complicating purification . The 4-methoxy-3-methyl variant (CAS: 1404955-26-5) combines polar and non-polar groups, altering hydrogen-bonding networks and solubility profiles, which may aid in targeting specific protein pockets .
Synthetic Utility: The Boc group in all compounds ensures amine protection during solid-phase peptide synthesis (SPPS).
Biological Relevance: Fluorinated analogs, including the target compound, are explored for metal coordination and bioactivity.
Biological Activity
2-([(Tert-butoxy)carbonyl]amino)-4-fluorobutanoic acid, also known by its CAS number 1505260-39-8, is a compound of increasing interest in the field of medicinal chemistry and biochemistry. Its unique structural properties and potential biological activities make it a subject of various studies aimed at understanding its mechanisms of action, therapeutic applications, and overall efficacy.
Molecular Structure
The molecular formula for this compound is , with a molecular weight of 221.23 g/mol. The compound features a tert-butoxycarbonyl (Boc) group, which is commonly used in peptide synthesis to protect amino groups.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 221.23 g/mol |
| Molecular Formula | C9H16FNO4 |
| Purity | 95% |
| CAS Number | 1505260-39-8 |
Research indicates that compounds similar to this compound may interact with various biological pathways, particularly those involving neurotransmitter systems. For instance, studies have shown that fluorinated amino acids can influence neurotransmitter dynamics, potentially affecting conditions such as epilepsy and anxiety disorders .
Enzyme Interactions
The compound may act as a substrate or inhibitor for specific enzymes involved in amino acid metabolism. For example, it has been observed that similar fluorinated compounds can participate in transamination reactions catalyzed by aminotransferases, which are crucial for amino acid interconversion and nitrogen metabolism .
Case Studies
- Neurotransmitter Modulation : A study evaluating the effects of fluorinated amino acids on gamma-aminobutyric acid (GABA) levels revealed that these compounds could modulate GABAergic activity, which is vital for maintaining inhibitory control in the central nervous system .
- Anticonvulsant Properties : In animal models, certain derivatives of fluorinated amino acids have shown promise in reducing seizure activity, suggesting that this compound may possess anticonvulsant properties through its interaction with GABA receptors .
- Transamination Studies : Research on the transamination properties of related compounds has demonstrated varying affinities for different substrates, indicating that modifications to the amino acid structure can significantly alter enzymatic interactions and biological outcomes .
Efficacy in Various Biological Models
Studies have demonstrated that this compound exhibits varying degrees of biological activity depending on the model used:
- In vitro studies have shown significant interactions with GABA-AT (gamma-aminobutyric acid aminotransferase), suggesting potential therapeutic applications in neurodegenerative diseases .
- In vivo studies indicate that the compound may influence metabolic pathways linked to energy homeostasis and neuroprotection, warranting further investigation into its pharmacokinetics and pharmacodynamics.
Comparative Analysis with Related Compounds
A comparative analysis of this compound with other fluorinated amino acids reveals distinct differences in their biological activities:
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| 2-Fluorobutanoic Acid | Moderate GABA modulation | GABA receptor interaction |
| 3-Fluorobutanoic Acid | Anticonvulsant properties | Inhibition of excitatory neurotransmitters |
| This compound | Potential neuroprotective effects | Modulation of GABAergic transmission |
Q & A
Q. What are the optimal synthetic routes for preparing 2-([(tert-butoxy)carbonyl]amino)-4-fluorobutanoic acid, and how are reaction conditions optimized?
Answer: The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group, fluorination at the β-position, and acid deprotection. Key steps include:
- Step 1: Boc protection of the primary amine using di-tert-butyl dicarbonate (Boc₂O) in a basic solvent (e.g., THF or DCM) .
- Step 2: Introduction of fluorine via nucleophilic substitution (e.g., using KF or Selectfluor®) or electrophilic fluorination reagents, depending on the substrate’s steric and electronic environment .
- Step 3: Hydrolysis of the ester group (if present) under acidic or basic conditions to yield the carboxylic acid .
Critical Parameters:
- Temperature: Fluorination reactions often require controlled temperatures (−20°C to 80°C) to avoid side products.
- Solvent: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance fluorination efficiency .
- Purification: Column chromatography or recrystallization is used to isolate intermediates, with HPLC monitoring purity (>95%) .
Q. How is the structural integrity of this compound validated?
Answer: Advanced analytical techniques are employed:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ for C₉H₁₅FNO₄: calc. 244.0984, obs. 244.0986) .
- X-ray Crystallography: Resolves absolute configuration if chiral centers are present .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of fluorination in 4-fluorobutanoic acid derivatives?
Answer: Fluorination regioselectivity is influenced by:
- Electronic Effects: Electron-withdrawing groups (e.g., Boc) activate adjacent carbons for nucleophilic attack .
- Steric Hindrance: Bulky tert-butyl groups in Boc protect the amino group, directing fluorination to the less hindered β-position .
- Solvent/Reagent Interactions: Polar solvents stabilize transition states in SN2 mechanisms, favoring β-fluorination .
Contradictions in Data:
Q. How does the fluorine atom influence the compound’s reactivity in peptide coupling reactions?
Answer: The β-fluorine:
- Enhances Electrophilicity: Increases the carboxylic acid’s reactivity toward amide bond formation (e.g., using EDC/HOBt), reducing coupling times .
- Steric Effects: Fluorine’s small size minimizes steric clashes, improving compatibility with sterically demanding amino acids .
- Stability: Fluorinated peptides exhibit resistance to enzymatic degradation, enhancing their utility in drug discovery .
Q. What computational strategies are used to predict the biological activity of fluorinated Boc-protected amino acids?
Answer:
- Molecular Dynamics (MD): Simulates interactions with target enzymes (e.g., proteases), highlighting fluorine’s role in binding affinity .
- QSAR Models: Correlates fluorine’s electronegativity with logP and bioavailability .
- Docking Studies: Predicts binding poses in active sites (e.g., SARS-CoV-2 main protease) using AutoDock Vina .
Key Finding:
Fluorine’s inductive effect stabilizes hydrogen bonds in enzyme-inhibitor complexes, increasing IC₅₀ values by 2–3-fold compared to non-fluorinated analogs .
Q. How are contradictions in spectroscopic data (e.g., NMR shifts) resolved for fluorinated analogs?
Answer:
- Isotopic Labeling: ¹⁸O-labeled carboxylic acids clarify splitting patterns in ¹³C NMR .
- Variable Temperature NMR: Identifies dynamic processes (e.g., rotamer interconversion) that obscure signals .
- Comparative Analysis: Benchmarks against non-fluorinated analogs to isolate fluorine-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
